molecular formula C21H19ClFN3O2S B2587854 1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine CAS No. 1021264-54-9

1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine

Cat. No. B2587854
CAS RN: 1021264-54-9
M. Wt: 431.91
InChI Key: JLOHJEUMGYJXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these compounds, 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications for this compound.

Neurotoxic Potential

Another related study investigated a pyrazoline derivative with a similar structure. The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was evaluated for its neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . While this specific compound is not identical to the one , it highlights the importance of exploring potential neurotoxicity and related applications.

Indole Derivatives

Indole derivatives, such as the one you provided, have diverse biological activities. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan and plays a crucial role in plant growth and development . Although not directly related to the compound , this information underscores the significance of exploring various applications of chemical derivatives.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c22-16-3-1-15(2-4-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-7-5-17(23)6-8-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHJEUMGYJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

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